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Compound of Interest

Compound Name:
5-Bromo-2-(butan-2-yl)-4-

chloropyrimidine

CAS No.: 1506786-09-9

Cat. No.: B2749808

Get Quote

Part 1: Executive Summary & Core Characteristics
5-Bromo-4-chloropyrimidine (CAS: 56181-39-6) is a "privileged scaffold" in medicinal chemistry,

serving as a bifurcated electrophile. Its utility stems from the differential reactivity between the

C4-chloro (highly activated for SNAr) and C5-bromo (primed for Pd-catalyzed cross-coupling)

positions. However, this same reactivity profile creates significant stability challenges—

specifically rapid hydrolysis—that often confound solubility data.
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Property Value / Description Context for Researchers

Appearance
Pale yellow crystalline solid or

oil

Low melting point leads to

"oiling out" if slightly impure or

warm.

Melting Point 75–78 °C

Sharp MP indicates high purity;

broadening suggests

hydrolysis to the pyrimidinone.

Molecular Weight 193.43 g/mol
Suitable for fragment-based

drug discovery (FBDD).

Computed LogP 1.5 – 1.9

Moderately lipophilic; crosses

cell membranes easily but

requires organic cosolvents for

assays.

Density ~1.86 g/cm³

Significantly denser than

water/organic solvents; settles

rapidly in suspension.

Part 2: Solubility Profile & Solvent Compatibility
The "Hydrolysis Trap" in Aqueous Media
CRITICAL WARNING: Standard thermodynamic solubility protocols (e.g., 24-hour shake-flask)

are invalid for this compound in aqueous buffers.

The C4-position is highly electron-deficient due to the cumulative withdrawing effects of the

adjacent nitrogen atoms and the C5-bromine. In water, especially at pH > 7, the C4-chloride

undergoes rapid nucleophilic displacement by hydroxide, converting the lipophilic starting

material into 5-bromo-4(3H)-pyrimidinone, which is highly polar and insoluble in organics.
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Solvent Class Recommendation Solubility Rating Notes

Polar Aprotic Preferred High (>100 mg/mL)

DMSO, DMF, DMAc.

Ideal for stock

solutions. Stable if

kept anhydrous.

Chlorinated Excellent High (>50 mg/mL)

DCM, Chloroform.

Best for

extraction/workup.

Alcohols Caution Moderate

Methanol, Ethanol.

Risk of solvolysis

(formation of methoxy-

pyrimidine) upon

prolonged heating or

basic pH.

Aqueous AVOID Deceptive

Apparent solubility

increases over time

due to hydrolysis to

the polar pyrimidinone

species.

Hydrocarbons Poor Low (<1 mg/mL)

Hexanes, Heptane.

Useful only for

precipitating the

compound from

DCM/EtOAc.

Part 3: Reactivity & Stability Logic
Understanding the electronic bias of the ring is essential for handling. The diagram below

illustrates the "Decision Tree" for reactivity, showing why the C4-Cl is the primary instability

vector.
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Mechanism of Failure

5-Bromo-4-Chloropyrimidine
(Lipophilic / Reactive)

Aqueous Media
(pH > 7 or Heat)

 Hydrolysis (Fast) 

Amine Nucleophile
(S_NAr Conditions)

 Controlled Substitution 
5-Bromo-4(3H)-pyrimidinone

(Polar / Inactive Artifact)
 Cl displacement by OH- 

4-Amino-5-bromo-pyrimidine
(Desired Intermediate)

 Cl displacement by R-NH2 

Click to download full resolution via product page

Caption: The C4-chlorine is highly susceptible to hydrolysis (Red Path), creating polar

impurities that skew solubility data. The Green Path represents the desired synthetic utility.

Part 4: Experimental Protocols
Protocol A: Kinetic Solubility Assessment (HPLC-Based)
Use this method to determine "usable" solubility for biological assays without hydrolysis

interference.

Preparation: Prepare a 20 mM stock solution in anhydrous DMSO.

Spike: Spike 5 µL of stock into 495 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to

reach a theoretical concentration of 200 µM.

Incubation: Shake for exactly 60 minutes at room temperature. Do not exceed 2 hours.

Filtration: Filter using a 0.45 µm PTFE membrane (low binding) to remove undissolved

solids.

Analysis: Inject immediately onto HPLC (Reverse Phase, C18).

Mobile Phase: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Detection: UV at 254 nm.

Calculation: Compare the Area Under Curve (AUC) of the filtrate peak to a standard injection

of the 200 µM DMSO stock.
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Note: If a secondary peak appears early (RT < 2 min), this is the hydrolysis product. Do

not include it in the solubility calculation.

Protocol B: Purity & Integrity Check
Before using stored material, validate it has not degraded.

Visual: Check for "sweating" or oil droplets on the solid crystals. This indicates MP

depression from impurities.

LC-MS: Run a standard gradient.

Parent Peak: [M+H]+ = 192.9/194.9 (Br/Cl isotope pattern).

Impurity Peak: [M+H]+ = ~175/177 (Loss of Cl, gain of OH).

Action: If hydrolysis > 5% is detected, recrystallize from DCM/Hexanes (dissolve in minimal

DCM, slowly add Hexanes until turbid, cool to 4°C).

Part 5: Handling & Storage Directives
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is

hygroscopic and acid-sensitive.

Weighing: Allow the vial to warm to room temperature before opening to prevent

condensation, which triggers autocatalytic hydrolysis (HCl byproduct accelerates

degradation).

Reaction Setup: Use anhydrous solvents (stored over molecular sieves) for all SNAr

reactions. Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl generated during

substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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